molecular formula C21H25ClN2O4S B7719109 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide

1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide

Cat. No.: B7719109
M. Wt: 437.0 g/mol
InChI Key: DDGMFGMEKIIDBR-UHFFFAOYSA-N
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Description

1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a sulfonyl group and a carboxamide group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the sulfonylation of a piperidine derivative followed by the introduction of the carboxamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and rigorous quality control measures ensures the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-3-carboxamide
  • This compound

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-N-(3,4-dimethylphenyl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4S/c1-14-6-8-18(11-15(14)2)23-21(25)16-5-4-10-24(13-16)29(26,27)20-12-17(22)7-9-19(20)28-3/h6-9,11-12,16H,4-5,10,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGMFGMEKIIDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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